(E)-N'-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-N’-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a synthetic compound known for its potential biological activities
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , a key enzyme that catalyses the initial rate-limiting steps of melanin synthesis . Tyrosinase plays a critical role in melanogenesis, the process of melanin production and distribution to skin, hair follicles, and eyes .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity. It has been found to have a greater binding affinity than kojic acid, a widely-known tyrosinase inhibitor . The compound’s inhibitory effect on tyrosinase is significant, with an IC50 value lower than that of kojic acid .
Biochemical Pathways
By inhibiting tyrosinase, the compound affects the melanogenesis pathway. This results in a decrease in melanin production, which can lead to a reduction in skin pigmentation .
Result of Action
The inhibition of tyrosinase by the compound leads to a decrease in melanin production. This can result in a reduction in skin pigmentation . Therefore, the compound could potentially be used in treatments for conditions related to hyperpigmentation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzylidene moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one: Known for its tyrosinase inhibitory activity.
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Exhibits strong competitive inhibition activity against mushroom tyrosinase.
Uniqueness
(E)-N’-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which contribute to its distinct chemical properties and potential biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-8-5-10(16-15-8)13(19)17-14-7-9-3-4-12(20-2)11(18)6-9/h3-7,18H,1-2H3,(H,15,16)(H,17,19)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOWITLDFPZNGZ-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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